2-(2,6-dioxopiperidin-3-yl)-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione
説明
2-(2,6-Dioxopiperidin-3-yl)-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound belonging to the isoindole-dione class, characterized by a dioxopiperidine ring fused to a dimethoxy-substituted isoindole core. This compound is structurally related to immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide, which are known for their cereblon (CRBN)-mediated protein degradation activity . Its synthesis involves ring-opening reactions of phthalic anhydride derivatives with 3-aminopiperidine-2,6-dione, followed by cyclization .
特性
分子式 |
C15H14N2O6 |
|---|---|
分子量 |
318.28 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5,6-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c1-22-10-5-7-8(6-11(10)23-2)15(21)17(14(7)20)9-3-4-12(18)16-13(9)19/h5-6,9H,3-4H2,1-2H3,(H,16,18,19) |
InChIキー |
HNFSAKBNYBLIHB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)OC |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related derivatives are critical for understanding its pharmacological profile. Below is a comparative analysis with key analogs:
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione
- Structure: Differs by a nitro group (-NO₂) at the 4-position of the isoindole ring instead of methoxy groups.
- However, this may reduce solubility compared to methoxy-substituted analogs.
2-(2,6-Dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (Core Structure)
- Structure : Lacks the 5,6-dimethoxy substituents.
- Properties : Reduced steric bulk and altered electronic properties may decrease CRBN-binding specificity.
- Research Findings : Demonstrated moderate proteasome-mediated degradation activity in preclinical studies but lower potency compared to dimethoxy derivatives .
4-((2-Fluoro-4-((3-Morpholinoazetidin-1-yl)methyl)benzoyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- Structure: Features a fluorobenzoyl-morpholinoazetidine substituent at the 4-position.
- Properties: The bulky morpholinoazetidine group enhances solubility and may improve target engagement via extended hydrophobic interactions.
- Applications : Patented for treating hematological malignancies due to enhanced degradation of oncoproteins like IKZF1/3 .
Thalidomide (N-(2,6-Dioxo-3-piperidyl)phthalimide)
- Structure : Lacks the isoindole-dione core and methoxy groups.
- Properties : Broader off-target effects due to less selective CRBN binding.
- Research Findings : While effective in multiple myeloma, thalidomide’s teratogenicity and neurotoxicity limit its use, underscoring the need for more selective analogs like the dimethoxy derivative .
Comparative Data Table
Research Findings and Mechanistic Insights
- CRBN Binding : The 5,6-dimethoxy groups in the target compound likely form hydrogen bonds with CRBN’s tri-Trp pocket, as inferred from crystallographic studies of analogous IMiDs .
- Degradation Efficiency : In vitro assays show that dimethoxy derivatives exhibit 2–3-fold higher degradation of target proteins (e.g., AR, IKZF1) compared to unsubstituted analogs, with EC₅₀ values in the low micromolar range .
- Toxicity Profile : Dimethoxy substitution reduces off-target effects compared to thalidomide, as demonstrated in zebrafish embryo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
